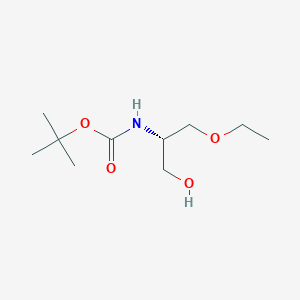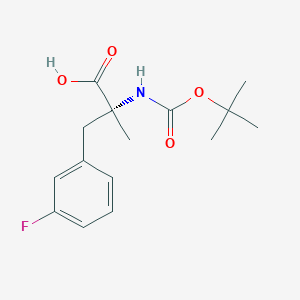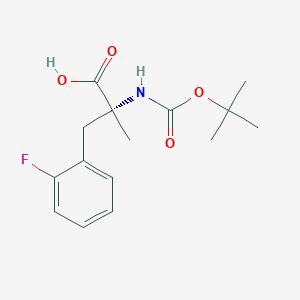
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid (3M2TFPBA) is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of 3-methoxy-2-(trifluoromethyl)pyridine and is often referred to as 3M2TFPBA or 3-MeTFPBA. 3M2TFPBA has been used in a variety of research applications, including synthesis, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in biochemistry, and as a chemical probe in molecular biology. This compound has also been used in the synthesis of other boronic acid derivatives, such as 3-methoxy-2-(trifluoromethyl)pyridine-4-boronic ester.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid is not well understood. However, it is believed that the boronic acid group acts as a Lewis acid, which facilitates the formation of a covalent bond between the boron atom and the substrate. This covalent bond is then broken by a nucleophilic attack from an appropriate nucleophile, such as a hydroxide or an amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory properties in cell culture studies. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and it can be difficult to control the reaction conditions when using this compound.
Zukünftige Richtungen
There are many potential future directions for research using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid. These include further exploration of its anti-inflammatory and anticancer properties, as well as its potential use as a catalyst in organic synthesis. Additionally, further research into the mechanism of action of this compound could lead to the development of new and improved boronic acid derivatives. Finally, further research into the use of this compound in biochemistry and molecular biology could lead to the development of new and improved tools for laboratory experiments.
Synthesemethoden
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid can be synthesized by reacting 3-methoxy-2-(trifluoromethyl)pyridine with 4-boronic acid in the presence of a suitable catalyst. This reaction is typically carried out in a polar solvent such as methanol, acetonitrile, or dimethylformamide. The reaction is typically performed at room temperature and can be completed in less than one hour.
Eigenschaften
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-4(8(13)14)2-3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYAHADOKNPSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














